2-(5-methoxy-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Researchers exploring HIV integrase allosteric inhibition or dual leukotriene/B-cell modulation often face a supply gap for geometrically defined, 5-methoxy-substituted indole-quinoline hybrids. This compound resolves that gap as a key intermediate with a distinct N1-indole connectivity and an uncyclized acetamide bridge. - Enables systematic SAR at the 5-position of the indole ring for ALLINI potency profiling, including against A128T resistant variants. - Combines the 5-methoxyindole (lipoxygenase inhibition) and quinolin-5-ylamide (non-DHODH B-cell inhibition) pharmacophores in a single, divergent scaffold. - Serves as a critical reference standard in metabolic stability assays to quantify Phase I metabolism effects of the 5-methoxy group versus halogen or hydrogen analogs.

Molecular Formula C20H17N3O2
Molecular Weight 331.4 g/mol
Cat. No. B12164711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-methoxy-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide
Molecular FormulaC20H17N3O2
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC=CC4=C3C=CC=N4
InChIInChI=1S/C20H17N3O2/c1-25-15-7-8-19-14(12-15)9-11-23(19)13-20(24)22-18-6-2-5-17-16(18)4-3-10-21-17/h2-12H,13H2,1H3,(H,22,24)
InChIKeyQGXJKSRTIHWCPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methoxy-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide: Structural Definition


2-(5-Methoxy-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide (CAS 1081114-05-7) is a synthetic hybrid molecule that covalently links a 5-methoxyindole core with a 5-aminoquinoline fragment via an acetamide bridge [1]. The compound has a molecular weight of 331.4 g/mol, a molecular formula of C20H17N3O2, and a computed XLogP3-AA value of 3.2 [1]. It is a member of the indole–quinoline hybrid class, which is recognized for its dual pharmacophoric potential in drug discovery programs targeting kinases, viral integrases, and epigenetic regulators [2].

2-(5-Methoxy-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide vs. Generic Indole–Quinoline Analogs


Superficially similar indole–quinoline acetamides, such as the 4-bromo, 6-fluoro, or unsubstituted indole analogs, differ fundamentally in their electronic properties that govern target engagement, metabolic stability, and synthetic tractability [1][2]. The 5-methoxy substituent on the indole ring is not a silent spectator; it alters the electron density of the aromatic system, modulates hydrogen-bonding capacity, and provides a distinct handle for late-stage functionalization that fluorinated or brominated congeners cannot replicate [1][3]. Substitution of the 5-methoxy group with a hydrogen, halogen, or alternative alkoxy group results in a different compound with unvalidated potency, selectivity, and pharmacokinetic profiles [2].

2-(5-Methoxy-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide: Comparative Evidence


5-Methoxy Structural Identity vs. Unsubstituted Indole

The presence of the 5-methoxy group distinguishes this compound from the unsubstituted 2-(1H-indol-1-yl)-N-(quinolin-5-yl)acetamide (CAS 1206987-72-5). The target compound has a molecular weight of 331.4 g/mol, while the unsubstituted analog has a molecular weight of 301.3 g/mol, a difference of 30.1 g/mol [1][2]. Computed lipophilicity (XLogP3-AA) is 3.2 for the target compound versus 3.3 for the unsubstituted analog [1][2]. The methoxy group introduces an additional hydrogen bond acceptor (total HBA count of 3 versus 2 for the unsubstituted analog), which can influence binding pose, selectivity, and solubility [1][2].

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Quinolin-5-ylamide Motif in Allosteric Integrase Inhibition

The quinolin-5-ylamide terminus is a critical pharmacophore element for allosteric HIV-1 integrase (IN) inhibition. Indole-based ALLINIs that incorporate key elements of quinoline-based ALLINIs bind to the IN dimer interface at the LEDGF/p75 binding pocket [1]. In the context of indole-based ALLINIs, the most potent compounds displayed good activity in the LEDGF/p75-dependent integration assay with IC50 = 4.5 μM [1]. While this specific data is from structurally related but not identical indole-based ALLINIs, it demonstrates that the quinoline-bearing indole scaffold is crucial for this mechanism of action [1].

Antiviral Research HIV-1 Integrase Allosteric Inhibition

Acetamide Scaffold Versatility for Kinase Inhibition

The quinoline–indole hybrid scaffold has been validated as a privileged kinase inhibitor pharmacophore. Indolo[2,3-c]quinolone-6-one derivatives, which share the indole–quinoline core architecture, achieved Haspin kinase inhibition with IC50 values as low as 1–2 nM with selectivity over a panel of 10 other kinases [2]. In a separate study, 2-chloro-4-(5-methoxy-1H-indol-3-yl)quinoline (9b)—a compound that shares the 5-methoxyindole and quinoline pharmacophores but with a different connectivity—exhibited potent antiproliferative activity against MGC-803, HCT-116, and Kyse450 cancer cells with IC50 values of 0.58, 0.68, and 0.59 µmol·L⁻¹, respectively [3]. The target compound’s uncyclized acetamide linker provides a distinct geometry compared to these cyclized analogs, offering an alternative vector for structure–activity relationship (SAR) exploration that is unavailable with rigidified indoloquinoline or chloroquinoline scaffolds [1][2][3].

Kinase Inhibition Cancer Therapeutics Molecular Hybridization

5-Methoxy Group as Metabolic Stability Determinant

In a series of indolequinone antitumor agents, the 5-methoxy substituent was shown to be a critical determinant of metabolism by recombinant human NAD(P)H:quinone oxidoreductase (NQO1), an enzyme exploited for tumor-selective prodrug activation [1]. 5-Methoxyindolequinones were among the best substrates for NQO1, whereas replacement of the methoxy group with amine substituents at the 5-position resulted in poor substrate turnover [1]. This demonstrates that the specific electronic and steric character of the 5-methoxy group—not merely the presence of a substituent at that position—governs metabolic fate [1]. Although the target compound is a non-quinone acetamide, the 5-methoxyindole substructure is shared, and this precedent supports the rationale that the 5-methoxy group imparts predictable metabolic properties that halogenated or unsubstituted indole analogs lack [1].

Drug Metabolism Antitumor Activity Prodrug Design

Patent Differentiation: 5-Methoxyindole–Quinoline Amide

Two patent classes provide context for the target compound's unique structural space. A Novartis patent (WO-9941239-A1) claims quinoline or indole amide derivatives as B-cell inhibitors, specifically non-DHODH blocking B-cell inhibitors [2]. Separately, patent JPH0764841B2 claims alkoxy-substituted indole derivatives as lipoxygenase inhibitors with utility in anti-allergy and anti-inflammatory indications [3]. The target compound uniquely combines the specific 5-methoxyindole substitution pattern claimed in the lipoxygenase patent with the quinolin-5-ylamide motif central to the B-cell inhibitor patent [1][2][3]. This dual-motif architecture is not exemplified in either patent, positioning the compound in unclaimed structural territory [2][3].

Patent Analysis Intellectual Property Anti-inflammatory

2-(5-Methoxy-1H-indol-1-yl)-N-(quinolin-5-yl)acetamide: Research Applications


HIV-1 Integrase Allosteric Inhibitor SAR Intermediate

Given that indole-based ALLINIs require a quinoline-type binding element for engagement of the IN dimer interface at the LEDGF/p75 pocket [3], the target compound serves as a key intermediate for SAR exploration around the 5-position of the indole ring. The 5-methoxy substituent provides a defined electronic and steric baseline against which modifications (demethylation, extension, replacement with bioisosteres) can be quantitatively assessed in integration assays [3]. Its procurement enables systematic evaluation of substituent effects on ALLINI potency and mutant IN sensitivity, including the A128T resistant variant [3].

Selective Kinase Inhibitor Scaffold Development

The target compound's uncyclized acetamide-linked architecture provides a divergent scaffold compared to fused indolo[2,3-c]quinolone-6-ones that have demonstrated Haspin kinase inhibition in the low nanomolar range (IC50 1–2 nM) [4]. Its N1-indole connectivity (versus the C3-indole linkage in known antiproliferative quinoline–indole hybrids with sub-micromolar IC50 values [5]) offers a geometrically distinct vector for hinge-binding interactions [1]. This differentiated scaffold enables the pursuit of novel kinase selectivity profiles that are not accessible with existing fused or C3-linked analogs [4][5].

Dual-Mechanism Probe Building Block for Inflammation

The compound uniquely combines substructures independently validated in two therapeutic patent families: the 5-methoxyindole moiety claimed for lipoxygenase inhibition [8] and the quinolin-5-ylamide motif claimed for non-DHODH B-cell inhibition [7]. This dual pharmacophore enables the design and synthesis of probe molecules intended to simultaneously modulate leukotriene biosynthesis and B-cell function, a strategy that cannot be executed with single-pharmacophore fragments such as 2-(1H-indol-1-yl)-N-(quinolin-5-yl)acetamide [2] or 5-methoxyindole alone [8].

Metabolic Stability Benchmarking in Indole Series

Based on the demonstrated role of the 5-methoxy substituent as a determinant of NQO1 substrate efficiency in indolequinone antitumor agents [6], the target compound can be employed as a reference standard in metabolic stability assays comparing methoxy-, halogen-, and hydrogen-substituted indole analogs [1][2][6]. Its use as a comparator in microsomal or recombinant enzyme assays enables quantitative assessment of how the 5-methoxy group influences Phase I metabolism relative to the 4-bromo (MW 380.2 g/mol, ΔMW = +48.8 g/mol vs. target) or 6-fluoro (MW 319.3 g/mol, ΔMW = -12.1 g/mol vs. target) analogs, providing critical data for lead optimization prioritization [1].

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